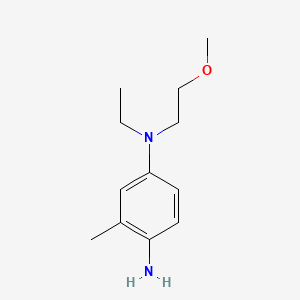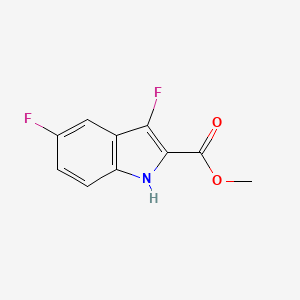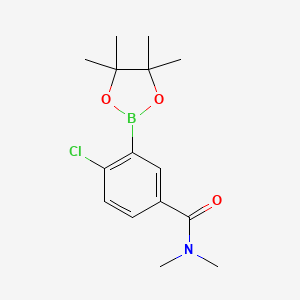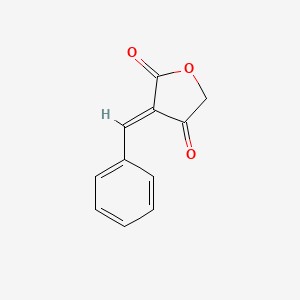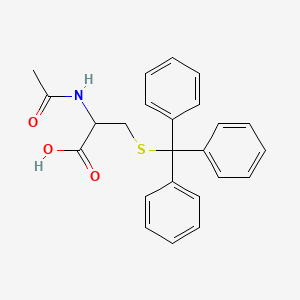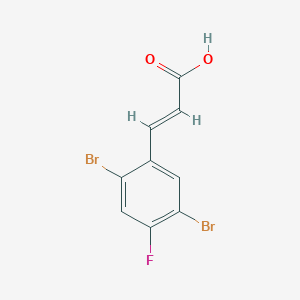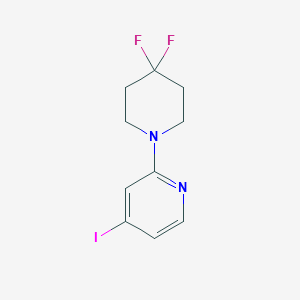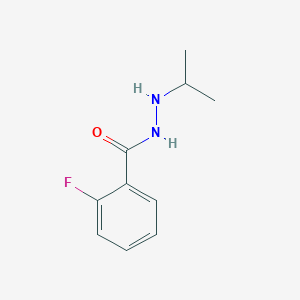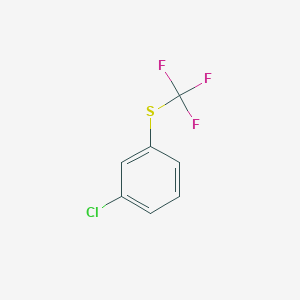
1-(Trifluoromethylthio)-3-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethylthio)-3-chlorobenzene is an organic compound characterized by the presence of a trifluoromethylthio group (-SCF3) and a chlorine atom attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethylthio)-3-chlorobenzene typically involves the introduction of the trifluoromethylthio group to a chlorobenzene derivative. One common method is the reaction of 3-chlorobenzenethiol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethylthio)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides under appropriate conditions.
Oxidation Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alkoxides), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Scientific Research Applications
1-(Trifluoromethylthio)-3-chlorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethylthio)-3-chlorobenzene is largely dependent on its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This group can also influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 1-(Trifluoromethylthio)-2-chlorobenzene
- 1-(Trifluoromethylthio)-4-chlorobenzene
- 1-(Trifluoromethylthio)-3-fluorobenzene
Comparison: 1-(Trifluoromethylthio)-3-chlorobenzene is unique due to the specific positioning of the chlorine and trifluoromethylthio groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different physical properties, such as melting point and solubility, as well as varying degrees of biological activity .
Properties
CAS No. |
403-68-9 |
|---|---|
Molecular Formula |
C7H4ClF3S |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
1-chloro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H4ClF3S/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H |
InChI Key |
ROPCMDVUJZRSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


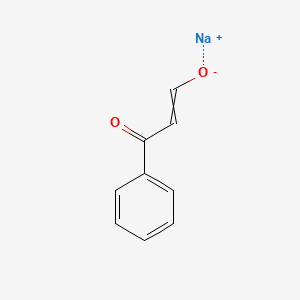
![2-[1-[(1S,5R)-Spiro[8-Azabicyclo[3.2.1]octane-3,2'-oxirane]-8-yl]ethyl]pyridine-4-carbonitrile](/img/structure/B13728917.png)
![N-[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B13728922.png)
